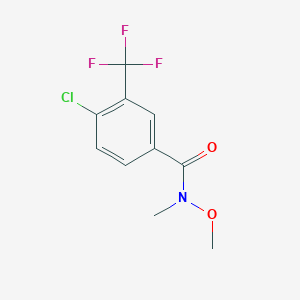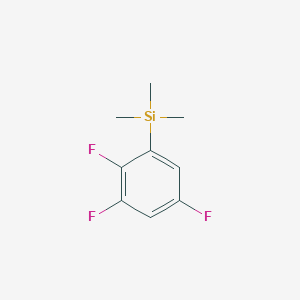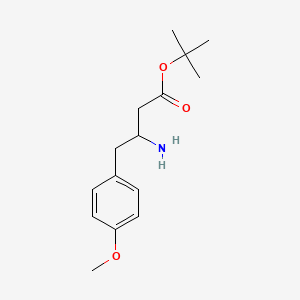
(R)-1-Boc-3-(4-methoxyphenyl)-2-propanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-1-Boc-3-(4-methoxyphenyl)-2-propanamine is a chiral amine compound that features a tert-butoxycarbonyl (Boc) protecting group and a methoxyphenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-Boc-3-(4-methoxyphenyl)-2-propanamine typically involves the following steps:
Protection of the amine group: The starting material, ®-3-(4-methoxyphenyl)-2-propanamine, is reacted with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine to introduce the Boc protecting group.
Purification: The reaction mixture is then purified using standard techniques such as column chromatography to isolate the desired product.
Industrial Production Methods
Industrial production of ®-1-Boc-3-(4-methoxyphenyl)-2-propanamine follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
®-1-Boc-3-(4-methoxyphenyl)-2-propanamine can undergo various chemical reactions, including:
Deprotection: The Boc protecting group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA), to yield the free amine.
Substitution: The methoxy group can participate in nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the functional groups present.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA) in dichloromethane (DCM).
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed
Deprotection: ®-3-(4-methoxyphenyl)-2-propanamine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation and Reduction: Corresponding oxidized or reduced products.
Applications De Recherche Scientifique
®-1-Boc-3-(4-methoxyphenyl)-2-propanamine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of ®-1-Boc-3-(4-methoxyphenyl)-2-propanamine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
®-3-(4-methoxyphenyl)-2-propanamine: The deprotected form of the compound.
(S)-1-Boc-3-(4-methoxyphenyl)-2-propanamine: The enantiomer of the compound.
®-1-Boc-3-(4-hydroxyphenyl)-2-propanamine: A similar compound with a hydroxy group instead of a methoxy group.
Uniqueness
®-1-Boc-3-(4-methoxyphenyl)-2-propanamine is unique due to its specific stereochemistry and the presence of both a Boc protecting group and a methoxyphenyl group
Propriétés
Formule moléculaire |
C15H23NO3 |
|---|---|
Poids moléculaire |
265.35 g/mol |
Nom IUPAC |
tert-butyl 3-amino-4-(4-methoxyphenyl)butanoate |
InChI |
InChI=1S/C15H23NO3/c1-15(2,3)19-14(17)10-12(16)9-11-5-7-13(18-4)8-6-11/h5-8,12H,9-10,16H2,1-4H3 |
Clé InChI |
NGUKQBBHMHKDBB-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)CC(CC1=CC=C(C=C1)OC)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


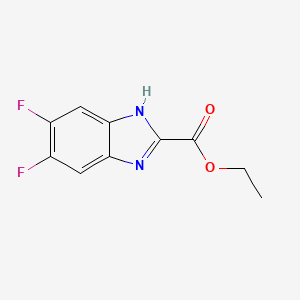
![2,2-Dimethyl-6-vinyl-4H-benzo[d][1,3]dioxin-4-one](/img/structure/B13690735.png)

![3-Amino-5-[3-(1H-1,2,4-triazol-1-yl)phenyl]pyrazole Hydrochloride](/img/structure/B13690776.png)

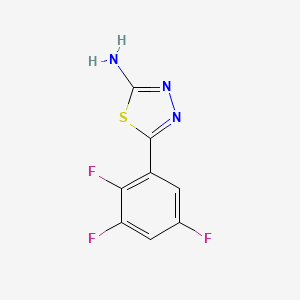
![1-Oxaspiro[5.5]undecane-4-carbaldehyde](/img/structure/B13690790.png)
![Methyl (S)-4-[(2-Methoxyethyl)[4-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)butyl]amino]-2-(quinolin-4-ylamino)butanoate](/img/structure/B13690791.png)



![4-[(2-Tetrahydropyranyl)oxy]-2-butynoic Acid](/img/structure/B13690827.png)
